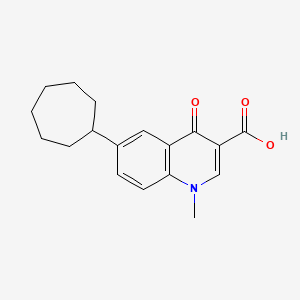
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic antibiotics known for their broad-spectrum antibacterial activity. This compound, with its unique cycloheptyl and methyl substitutions, is of interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with ethyl acetoacetate, followed by cyclization and oxidation steps. The specific conditions, such as temperature and solvents, can vary, but common reagents include acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature control and solvent recycling, is crucial for maximizing yield and purity. Advanced techniques like continuous flow chemistry can also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV .
類似化合物との比較
Similar Compounds
Moxifloxacin: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural variation can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy .
特性
CAS番号 |
55376-97-1 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
6-cycloheptyl-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22) |
InChIキー |
HMHBNLRDIVWWAX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



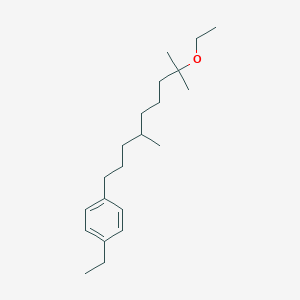
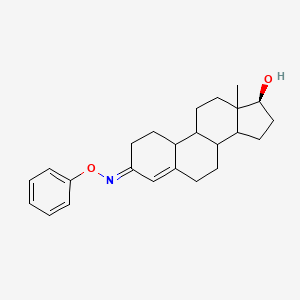
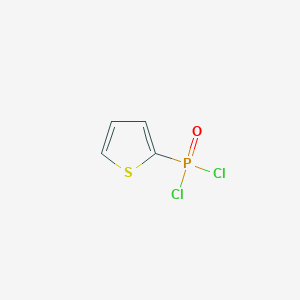

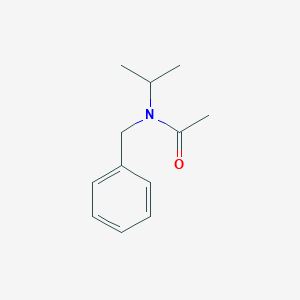


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
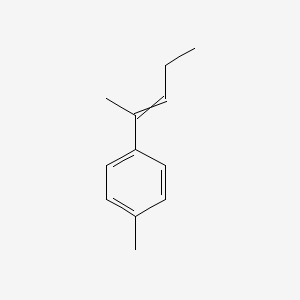
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
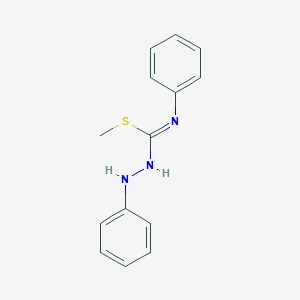
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
